2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-4-2-3-5-16(13)17-10-19(26)24-21(18(17)11-22)30-12-20(27)23-14-6-8-15(9-7-14)25(28)29/h2-9,17H,10,12H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEDUMRFFRYYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer effects and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 453.55 g/mol. The presence of the cyano group, tetrahydropyridinone ring, sulfanyl group, and nitrophenyl moiety are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.55 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro tests showed that it can inhibit cell proliferation in human breast carcinoma (MCF-7) and colon carcinoma (HT-29) cell lines with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation. It is believed that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis induction. For example, studies indicate that compounds with similar structures can induce G1 phase arrest and activate caspases involved in apoptosis .
Other Biological Activities
In addition to its anticancer properties, compounds related to this structure have shown diverse biological activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
- Antimicrobial Activity : There is evidence suggesting that related compounds possess antimicrobial properties against various pathogens, which could be beneficial in developing new antibiotics.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Anticancer Activity : A study published in MDPI evaluated a series of tetrahydropyridine derivatives for their anticancer activity against multiple cancer cell lines. The findings indicated that modifications to the phenyl ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies : Research has shown that certain derivatives can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in xenograft models. These findings underscore the potential of these compounds as targeted therapies in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
Key structural variations among analogs lie in the aryl substituents on the tetrahydropyridine ring and the acetamide group. These modifications influence physicochemical properties and bioactivity:
*Calculated based on molecular formula; †Predicted using analogous data from ; ‡Derived from experimental analogs.
Pharmacological and Physicochemical Insights
- Electron-Withdrawing Effects : The 4-nitrophenyl group in the target compound may enhance binding to electron-deficient enzyme active sites compared to electron-donating groups (e.g., 4-methoxy in ) .
- Biological Activity : Dihydropyridine analogs in exhibit calcium channel blockade, suggesting the target compound’s tetrahydropyridine core may share similar mechanisms .
Thermodynamic and Crystallographic Data
- Solubility : Nitrophenyl derivatives generally exhibit lower aqueous solubility (logSw ~-2.3 for analogs in ) compared to chloro- or methoxy-substituted compounds .
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
The compound contains a cyano group (-CN) , sulfanyl group (-S-) , tetrahydropyridinone ring , and 4-nitrophenyl acetamide moiety . The cyano group enhances electrophilicity and hydrogen-bonding potential, while the sulfanyl group facilitates nucleophilic substitutions. The nitro group on the phenyl ring increases electron-withdrawing effects, stabilizing intermediates during reactions. These groups collectively influence solubility, stability, and interactions with biological targets .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the tetrahydropyridinone core via cyclization of a cyano-substituted precursor under basic conditions (e.g., NaH or K₂CO₃).
- Step 2 : Sulfanyl group introduction via nucleophilic substitution with a thiol-containing intermediate.
- Step 3 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 4-nitrophenyl group. Solvents like DMF or ethanol and temperature control (60–80°C) are critical for yield optimization .
Q. What spectroscopic techniques are used to confirm its structural integrity?
- ¹H/¹³C NMR : Verify proton environments (e.g., aromatic protons from the 4-nitrophenyl group at δ 7.5–8.2 ppm) and carbon backbone.
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in sulfanyl group incorporation?
- Statistical Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, catalyst loading (e.g., DBU), and reaction time.
- Computational Screening : Apply density functional theory (DFT) to model transition states and identify energy barriers in sulfanyl substitution .
Q. What mechanistic hypotheses explain its potential enzyme inhibition?
The sulfanyl and cyano groups may form reversible covalent bonds with cysteine residues in enzyme active sites. Molecular docking studies suggest the tetrahydropyridinone ring occupies hydrophobic pockets, while the nitro group stabilizes π-π interactions with aromatic amino acids (e.g., tyrosine). Validate via kinetic assays (e.g., IC₅₀ determination) and site-directed mutagenesis .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Meta-Analysis : Pool data from independent studies and apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity).
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .
Q. What computational tools are suitable for predicting its pharmacokinetic properties?
Q. How can structure-activity relationships (SAR) guide derivative design?
- Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl (-CF₃) to enhance metabolic stability.
- Scaffold Hopping : Replace the tetrahydropyridinone ring with a pyrazolo[3,4-d]pyrimidine core to modulate selectivity. Prioritize derivatives with <10 nM IC₅₀ in enzyme assays and >50% oral bioavailability in rodent models .
Q. What strategies mitigate toxicity risks during preclinical evaluation?
- Ames Test : Screen for mutagenicity using TA98 and TA100 bacterial strains.
- hERG Inhibition Assay : Patch-clamp electrophysiology to assess cardiac liability.
- Metabolite Profiling : LC-MS/MS to identify reactive intermediates (e.g., epoxides) requiring structural mitigation .
Q. How can continuous flow synthesis address scalability challenges?
- Microreactor Systems : Optimize residence time (2–5 min) and temperature (70°C) for high-throughput production.
- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate purity.
- Process Intensification : Combine steps (e.g., cyclization and sulfanyl addition) to reduce waste and improve atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
